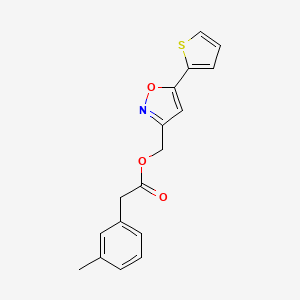

3-methyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as MTA, is a natural compound found in various plants and fungi. MTA has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Inhibitory Activities

The chemical compound is related to a class of molecules that have been studied for their potent inhibitory activities. For instance, the synthesis and evaluation of dipeptidyl peptidase IV (DPP-IV) inhibitors involve derivatives bearing structural similarities, demonstrating moderate to good inhibitory activities. This highlights the potential of such compounds in therapeutic applications, particularly in regulating enzymatic activity relevant to metabolic disorders. The structural-activity relationship of these compounds has been briefly discussed, indicating the importance of specific substitutions for achieving desirable biological effects (Mo et al., 2015).

Bromophenols and Nucleoside Base Coupling

Research on bromophenols coupled with nucleoside bases has unveiled new compounds with potential biological activities. Although not directly related to the exact molecule , this study emphasizes the diverse chemical modifications possible with purine structures and their potential to yield biologically active compounds. Such findings are crucial for drug discovery efforts, especially in identifying compounds with unique modes of action (Ma et al., 2007).

Protective Groups in Synthesis

The use of protective groups like thietanyl in the synthesis of purine derivatives has been explored to achieve specific structural features. This methodology is significant for the synthesis of compounds that are unsubstituted at certain positions, showcasing the versatility of synthetic strategies in accessing a wide range of purine derivatives. Such approaches are fundamental in medicinal chemistry for the development of novel therapeutic agents with improved pharmacological profiles (Khaliullin & Shabalina, 2020).

Antidepressant Properties

A specific mention of a compound exhibiting antidepressant activity showcases the potential of purine derivatives in neuropsychiatric treatment. The study demonstrates the bioactivity evaluation process and highlights the significance of structural modifications in eliciting desired biological responses. This area of research is crucial for understanding the molecular basis of psychiatric disorders and developing targeted treatments (Khaliullin et al., 2018).

properties

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-11(2)10-25-18-19-15-14(16(23)20-17(24)21(15)4)22(18)9-13-7-5-6-12(3)8-13/h5-8H,1,9-10H2,2-4H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFWQDDIFNZFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=C)C)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)

![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)

![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2741210.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)

![3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2741213.png)